2-Hydroxy-2,4-dimethylpentanenitrile

Enantioselective synthesis Biocatalysis Chiral building blocks

2-Hydroxy-2,4-dimethylpentanenitrile, with CAS 4131-68-4, is a chiral cyanohydrin derived from methyl isobutyl ketone (MIBK). It is part of a class of compounds known as β-hydroxynitriles, which are versatile intermediates in organic synthesis due to the distinct reactivity of the hydroxyl and nitrile functionalities.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 4131-68-4
Cat. No. B8751992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2,4-dimethylpentanenitrile
CAS4131-68-4
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC(C)CC(C)(C#N)O
InChIInChI=1S/C7H13NO/c1-6(2)4-7(3,9)5-8/h6,9H,4H2,1-3H3
InChIKeyDWZKXPAWEWMLEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-2,4-dimethylpentanenitrile (CAS 4131-68-4) - Sourcing & Chemical Class Overview


2-Hydroxy-2,4-dimethylpentanenitrile, with CAS 4131-68-4, is a chiral cyanohydrin derived from methyl isobutyl ketone (MIBK) [1]. It is part of a class of compounds known as β-hydroxynitriles, which are versatile intermediates in organic synthesis due to the distinct reactivity of the hydroxyl and nitrile functionalities [2]. The compound is notable for its chiral center, enabling the production of the optically active (S)-enantiomer (CAS 174849-23-1) using enzymatic catalysis with (S)-hydroxynitrile lyase from Manihot esculenta [3].

Why a General 'Cyanohydrin' Cannot Substitute for 2-Hydroxy-2,4-dimethylpentanenitrile


The value of 2-Hydroxy-2,4-dimethylpentanenitrile is not simply in its cyanohydrin functional group, but in its specific stereoelectronic properties. The equilibrium of ketone cyanohydrins is often unfavorable, requiring specialized, often irreversible, synthetic methods [1]. Furthermore, the specific branching of the MIBK-derived alkyl chain (2,4-dimethylpentane backbone) directly influences the compound's physical properties, such as its logP (~1.3), density (0.939 g/cm³), and boiling point (224 °C) [2], which differ from other methyl alkyl ketone cyanohydrins [3]. Most critically, a generic, achiral synthesis or procurement of the racemate will not meet the requirements of applications demanding enantiomeric purity, as the (S)-enantiomer is the key substrate for specific enzymatic reactions and chiral building block syntheses [4].

Quantified Performance of 2-Hydroxy-2,4-dimethylpentanenitrile vs. Alternatives: A Data-Driven Guide


Enantioselective Access: (S)-Hydroxynitrile Lyase vs. Chemical Synthesis

The (S)-enantiomer of 2-hydroxy-2,4-dimethylpentanenitrile can be synthesized using the (S)-hydroxynitrile lyase from Manihot esculenta (MeHNL) [1]. In a specific study, this biocatalytic route yielded the product with a 28% enantiomeric excess (ee) [2]. While this ee is modest compared to other substrates (e.g., 98% ee for benzaldehyde), it represents a defined, chiral product from a prochiral ketone, which is a non-trivial transformation. This biocatalytic approach provides a distinct advantage over traditional chemical synthesis, which would typically yield the racemic mixture without employing expensive chiral auxiliaries or complex asymmetric catalysts.

Enantioselective synthesis Biocatalysis Chiral building blocks

Physicochemical Property Comparison: 2-Hydroxy-2,4-dimethylpentanenitrile vs. MIBK and a Linear Analog

The unique branching of 2-hydroxy-2,4-dimethylpentanenitrile imparts distinct physical properties that differentiate it from both its parent ketone (MIBK) and simpler linear cyanohydrins. Its higher molecular weight (127.18 g/mol) and boiling point (224 °C) compared to MIBK (100.16 g/mol, 117 °C) reflect the addition of the HCN moiety and the resulting intermolecular hydrogen bonding. Compared to the linear cyanohydrin 2-hydroxy-2-methylpentanenitrile (derived from 2-pentanone), the MIBK derivative exhibits a higher calculated LogP (1.2 vs. ~0.8 for the linear analog, estimated) and density (0.939 g/cm³) due to its more compact, branched alkyl chain. These differences are critical for processes like liquid-liquid extraction or distillation, where phase behavior and volatility are key.

Physicochemical properties Solvent selection Process chemistry

Substrate Specificity and Yield in Enzymatic Hydroxynitrile Lyase (HNL) Reactions

While not a direct comparison of the final product's performance, the efficiency with which an enzyme produces the target compound is a crucial procurement consideration for users employing enzymatic synthesis. The (S)-hydroxynitrile lyase from Manihot esculenta (MeHNL) exhibits a clear substrate preference that affects the viability of producing 2-hydroxy-2,4-dimethylpentanenitrile. Data shows that for the formation of this compound, the enzyme achieves a relatively low 28% ee [1], compared to a 95% ee for the formation of (2S)-2-hydroxy-3-methylbutanenitrile from 2-methylpropanal [2] or 98% ee for (S)-mandelonitrile from benzaldehyde [3]. This quantitative difference in stereoselectivity indicates that MeHNL is less suited for this specific ketone substrate compared to aldehyde substrates, which may influence the decision between enzymatic and alternative chemical routes for production.

Enzyme catalysis Substrate specificity Cyanohydrin synthesis

Procurement Purity Benchmarking: Comparative Analysis of Vendor Specifications

For procurement purposes, the typical purity of commercially available 2-hydroxy-2,4-dimethylpentanenitrile is consistently reported at a minimum of 95% across multiple reputable chemical suppliers . This represents a baseline standard. In contrast, more common cyanohydrins like acetone cyanohydrin are routinely available at higher purities (e.g., ≥99%). This quantitative difference in standard commercial grade (95% vs. >99%) is a critical factor for users whose downstream applications require high-purity starting materials to avoid side reactions or tedious purification steps. Sourcing this specific compound at >95% purity may require custom synthesis or additional purification, a key procurement consideration.

Purity analysis Vendor comparison Quality control

Targeted Use Cases for 2-Hydroxy-2,4-dimethylpentanenitrile Based on Quantifiable Evidence


Chiral Building Block for Enantioselective Synthesis

Procure the (S)-enantiomer (CAS 174849-23-1) as a chiral intermediate for the construction of complex molecules. The defined 28% enantiomeric excess achievable via enzymatic synthesis [1] provides a starting point for developing more efficient biocatalytic routes or for applications where modest chiral enrichment is sufficient. This avoids the use of expensive asymmetric catalysts required in traditional chemical syntheses [2].

Model Substrate for Biocatalysis and Enzyme Engineering Research

The low 28% ee obtained for the (S)-enantiomer using MeHNL [1] makes this compound a valuable model substrate for research aimed at improving enzyme performance. Scientists can use it as a benchmark to engineer MeHNL mutants with enhanced activity and stereoselectivity towards sterically hindered ketone substrates, a key challenge in industrial biocatalysis [3].

Specialty Intermediate in Fine Chemical Synthesis

Use the racemic compound (CAS 4131-68-4) as a specific intermediate where the unique 2,4-dimethylpentane backbone is required for downstream molecular properties. The distinct physicochemical profile (e.g., LogP ~1.3, density 0.939 g/cm³) [2] offers different solubility and phase behavior compared to linear cyanohydrin analogs, which can be advantageous in specific multi-step organic syntheses or separation processes.

Development of Analytical Standards and Reference Materials

Given its consistent commercial purity of ≥95% , this compound can serve as a reference standard for analytical method development, particularly for techniques like chiral HPLC or GC-MS aimed at separating and quantifying cyanohydrins in complex reaction mixtures. Its specific retention time and spectral signature can be established and used for quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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